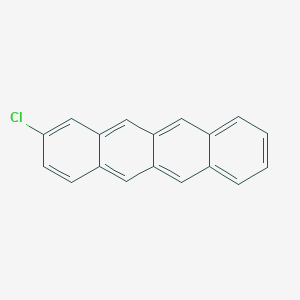

2-Chlorotetracene

Cat. No. B8485291

M. Wt: 262.7 g/mol

InChI Key: CPEOCXYBTJPYIA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06998068B2

Procedure details

A 2-necked, 500 mL round-bottomed flask was fitted with a distillation head and receiver, and charged with 2-chloro-5,12-tetracenequinone (11.5 g, 39.4 mmol), cyclohexanol (100 mL), and Al(O-sec-Bu)3 (50 mL) under nitrogen. The mixture was heated until distillate began collecting in the receiver at a pot temperature of ca. 115° C. The distillation was continued until the temperature of the dark orange mixture reached 162° C., and the solution was then heated at 159° C. for 36 h. The mixture was cooled to 50° C., an equal volume of dry THF was added, and then it was heated up to 80° C. and stirred. The hot mixture was poured onto a 10–20 μm frit to isolate a bright orange solid that was washed with water (150 mL), 5% HCl (150 mL), and additional water (150 mL). The filtrate was mixed with some additional water and conc. HCL, stirred, and allowed to sit overnight. The solid was air-dried for a couple of hours to afford 5.04 g of material. Purification by gradient sublimation at 130–150° C. afforded 4.0 g of fluorescent orange product. An additional crop of crude material was isolated from the filtrate above and afforded another 1.37 g after sublimation. Net yield 52%. DSC (20° C./min): 361° C. (ΔH=96 Jg−, decomp). EIMS: 262 ([M]+, 100%), 226 ([M-HCl]+, 23%). Anal. Calcd. for C18H11Cl: C, 82.3; H, 4.22. Found: C, 82.5; H, 4.27.

Name

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:19]=[CH:18][C:17]2[C:16](=O)[C:15]3[C:6](=[CH:7][C:8]4[C:13]([CH:14]=3)=[CH:12][CH:11]=[CH:10][CH:9]=4)[C:5](=O)[C:4]=2[CH:3]=1.C1(O)CCCCC1>[Al](OC(CC)C)(OC(CC)C)OC(CC)C>[Cl:1][C:2]1[CH:19]=[CH:18][C:17]2[C:4](=[CH:5][C:6]3[C:15]([CH:16]=2)=[CH:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:7]=3)[CH:3]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

11.5 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=2C(C3=CC4=CC=CC=C4C=C3C(C2C=C1)=O)=O

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCC1)O

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

[Al](OC(C)CC)(OC(C)CC)OC(C)CC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

159 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 2-necked, 500 mL round-bottomed flask was fitted with a distillation head and receiver

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated until distillate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

began collecting in the receiver at a pot temperature of ca. 115° C

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reached 162° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled to 50° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

an equal volume of dry THF was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

it was heated up to 80° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The hot mixture was poured onto a 10–20 μm frit

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to isolate a bright orange solid

|

WASH

|

Type

|

WASH

|

|

Details

|

that was washed with water (150 mL), 5% HCl (150 mL), and additional water (150 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The filtrate was mixed with some additional water and conc. HCL

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid was air-dried for a couple of hours

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC2=CC3=CC4=CC=CC=C4C=C3C=C2C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 5.04 g | |

| YIELD: CALCULATEDPERCENTYIELD | 48.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |